![molecular formula C17H18N2O2 B7457468 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
作用機序
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for regulating neuronal excitability. This leads to a decrease in the release of excitatory neurotransmitters, resulting in a reduction in pain and seizure activity.
Biochemical and Physiological Effects
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation. 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has also been found to increase the levels of antioxidant enzymes, which help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one of the limitations of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
将来の方向性
There are several future directions for the study of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the role of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in modulating the immune system and its potential use in the treatment of autoimmune diseases warrants further investigation.
Conclusion
In conclusion, 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is a promising compound with potential pharmacological properties for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide as a therapeutic agent.
合成法
The synthesis of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-N-methylbenzamide. The product is then treated with methyl isocyanate to obtain 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide.
科学的研究の応用
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has also shown promising results in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-8-14(9-12(11)2)17(21)19-15-6-4-5-13(10-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCEUCMKWLGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
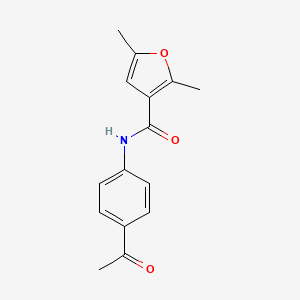
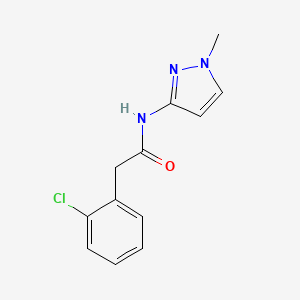
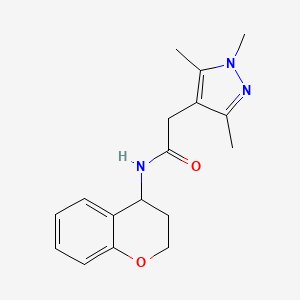

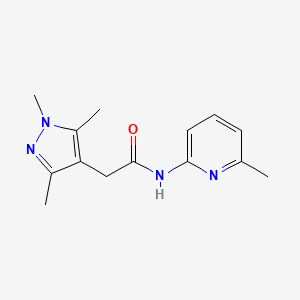
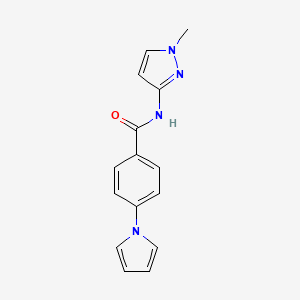
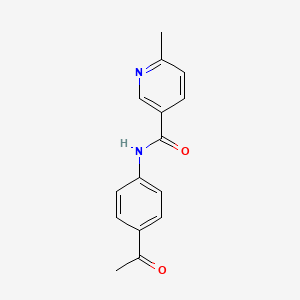

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)